3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-28-19-11-13-21(14-12-19)31(26,27)16-22-24-23(25-30-22)18-7-9-20(10-8-18)29-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDWUMZOWKAOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then reacted with a sulfonyl chloride derivative to introduce the methoxybenzenesulfonyl group. The final step involves the formation of the oxadiazole ring through cyclization reactions under specific conditions, such as the use of dehydrating agents and elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Sulfonyl group reduction can produce thiol derivatives.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
The compound 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry and materials science, supported by case studies and data tables.
Chemical Properties and Structure
The molecular formula of this compound is , with a complex structure that includes both benzyloxy and methoxybenzenesulfonyl groups. The oxadiazole ring is known for its stability and ability to form hydrogen bonds, which can enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a series of compounds structurally related to this compound were evaluated for their ability to inhibit cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
- Study : A research team synthesized various oxadiazole derivatives and tested their effects on human cancer cell lines.
- Results : Compounds demonstrated IC50 values in the low micromolar range against breast and prostate cancer cells, indicating potent anticancer activity.
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Oxadiazoles have also been investigated for their antimicrobial properties. The compound has shown promise against several bacterial strains.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Role as Enzyme Inhibitors
The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of protein-protein interactions (PPIs).
Case Study: Keap1-Nrf2 Interaction
- Research Findings : The compound was found to inhibit the Keap1-Nrf2 interaction, which plays a critical role in cellular response to oxidative stress.
- Implications : This inhibition could lead to increased expression of antioxidant proteins and provide therapeutic benefits in diseases characterized by oxidative damage.
Photonic Applications
The unique photophysical properties of oxadiazoles make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum | 350 nm |
| Emission Maximum | 450 nm |
| Quantum Yield | 0.85 |
Polymer Chemistry
In polymer chemistry, oxadiazole-containing polymers are being developed for their thermal stability and mechanical strength.
Case Study: Development of High-Performance Polymers
- Research : The incorporation of this compound into polymer matrices has been shown to enhance thermal properties.
- Results : Polymers exhibited higher glass transition temperatures (Tg) compared to their non-modified counterparts.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features:
- 1,2,4-Oxadiazole Core : Provides rigidity and stability against enzymatic degradation .
- Benzyloxy Substituent : Introduces aromaticity and modulates solubility .
- 4-Methoxybenzenesulfonylmethyl Group : Enhances binding affinity via sulfonyl interactions and methoxy-mediated electronic effects .
Comparison with Similar Compounds
The pharmacological and chemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups : The 4-methoxybenzenesulfonyl group in the target compound may enhance receptor binding compared to simpler sulfonyl or chloromethyl groups (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in ).
- Aromatic vs. Heteroaromatic Substituents : Indole (75b) and benzotriazole () substituents confer distinct bioactivities (e.g., DNA interaction vs. protease inhibition), whereas the target compound’s benzyloxy group may favor antimicrobial or anti-inflammatory pathways .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 5-(chloromethyl)-3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazole with 4-methoxybenzenesulfonyl chloride, analogous to methods in . This contrasts with more complex routes for BAY87-2243, which require palladium-catalyzed cross-coupling .
Structural Flexibility :
- The dihedral angle between the oxadiazole core and aromatic substituents (e.g., 80.2° in ) influences conformational stability. The target compound’s sulfonylmethyl group may reduce rotational freedom compared to triazole-linked analogs .
Research Findings and Implications
- Antimicrobial Potential: Compounds with sulfonyl groups (e.g., 2h in ) show potent Gram-positive activity, suggesting the target compound may inhibit similar pathogens.
- Kinase Inhibition : The 4-methoxybenzenesulfonyl group resembles substituents in kinase inhibitors like GSK1292263 (), hinting at possible ATP-competitive binding.
- Metabolic Stability : The oxadiazole core resists hydrolysis better than 1,3,4-oxadiazoles, as shown in .
Biological Activity
The compound 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzyloxy group and a methoxybenzenesulfonyl moiety, which contribute to its biological properties.
-
Inhibition of Monoamine Oxidase B (MAO B) :
- The compound has been shown to act as a potent inhibitor of MAO B. Studies indicate that certain derivatives exhibit IC50 values in the low nanomolar range (1.4-4.6 nM), highlighting their selectivity and potency against this enzyme .
- The binding mechanism involves competitive inhibition, with structural studies suggesting that the terminal phenyl group plays a crucial role in binding affinity .
-
Anticancer Activity :
- 1,3,4-oxadiazole derivatives have demonstrated significant anticancer properties by targeting various enzymes and pathways involved in cancer cell proliferation. The compound's structural modifications enhance its cytotoxicity towards malignant cells .
- Mechanistic studies reveal that these compounds can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), contributing to their antiproliferative effects .
Biological Activity Summary Table
| Activity | Mechanism | IC50 Value | Selectivity |
|---|---|---|---|
| MAO B Inhibition | Competitive inhibition | 1.4 nM | >71,400 (selective) |
| Anticancer Activity | Inhibition of thymidylate synthase | Varies | Specific to cancer cells |
| HDAC Inhibition | Modulation of histone acetylation | Varies | Cancer-specific |
Case Studies
- Study on MAO B Inhibition :
- Anticancer Efficacy :
Q & A
Q. What are the standard synthetic routes for preparing 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?
The synthesis typically involves coupling benzimidamide derivatives with sulfonylmethyl precursors. A general method includes refluxing substituted benzimidamides (e.g., N′-hydroxy-4-(benzyloxy)benzimidamide) with sulfonylmethyl esters in anhydrous THF under argon, followed by purification via silica gel chromatography . Optimization involves adjusting reaction time (4–6 hours), solvent polarity (THF vs. ethanol), and catalyst loading (e.g., NaH or Pd catalysts). Monitoring via TLC and intermediate characterization (NMR) is critical for yield improvement .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
Structural validation requires 1H/13C NMR to confirm substituent positions and HRMS for molecular weight verification. For example, the oxadiazole ring protons appear as distinct singlets in 1H NMR (~δ 8.5–8.7 ppm), while sulfonyl groups show characteristic 13C peaks at ~δ 110–120 ppm . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Begin with enzyme inhibition assays (e.g., MAO-B or acetylcholinesterase) at concentrations of 0.1–100 µM. Use fluorometric or spectrophotometric methods to measure IC50 values. For antimicrobial activity, employ MIC assays against Gram-positive/negative strains. Always include positive controls (e.g., selegiline for MAO-B) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity, particularly for MAO-B inhibition?
Focus on modifying three regions:
- Benzyloxy substituents : Replace with electron-withdrawing groups (e.g., nitro) to enhance binding to MAO-B’s hydrophobic pocket.
- Sulfonylmethyl moiety : Introduce halogen atoms (Cl, Br) to improve metabolic stability.
- Oxadiazole core : Test bioisosteres like 1,3,4-thiadiazoles for potency retention.
Use CoMFA models to correlate substituent electrostatic/hydrophobic fields with activity. For example, compound 3IIl (SAR study) achieved an LC50 of 0.20 mg/L against Plutella xylostella by optimizing sulfonylmethyl hydrophobicity .
Q. What computational strategies are effective for predicting binding modes with target enzymes like MAO-B?
Perform molecular docking (AutoDock4 or Glide XP) using MAO-B’s crystal structure (PDB: 2V5Z). Key steps:
- Receptor flexibility : Allow sidechain adjustments in the FAD-binding pocket.
- Scoring : Prioritize hydrophobic enclosure scores for sulfonylmethyl interactions.
- MD simulations : Run 50-ns trajectories to validate docking poses and calculate binding free energies (MM-GBSA). Compare results with experimental IC50 values (e.g., nanomolar inhibitors like 12a in ) .
Q. How should researchers address contradictory bioactivity data across different assay systems?
- Replicate experiments : Ensure consistency in cell lines (e.g., SH-SY5Y for neuroactivity) and assay conditions (pH, temperature).
- Validate off-target effects : Use SPR biosensors to check nonspecific binding.
- Cross-validate with structural data : If MAO-B inhibition conflicts with in vivo results, analyze brain penetration via logP/logD (target: 2–3) or PAMPA-BBB assays .
Methodological Considerations
Q. What strategies improve the compound’s thermal stability for material science applications?
Incorporate 1,3,4-oxadiazole rings into polymer matrices (e.g., BMI resins). For example, blending 5 wt% oxadiazole derivatives with BMDM increases thermal decomposition temperatures to >450°C (TGA) and glass transition temperatures (Tg) >450°C (DMA). Solubility in aprotic solvents (DMF, NMP) is enhanced by asymmetric substituents .
Q. How can crystallographic data resolve ambiguities in tautomeric forms or regiochemistry?
Single-crystal X-ray diffraction is definitive. For example, oxadiazole derivatives with ambiguous tautomers (e.g., thione vs. thiol) are resolved by analyzing bond lengths (C–S: ~1.67 Å for thione) and angles. Deposit data in the Cambridge Crystallographic Data Centre (CCDC) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
